molecular formula C13H16O B1583446 5-Methyl-2-phenyl-2-hexenal CAS No. 21834-92-4

5-Methyl-2-phenyl-2-hexenal

Cat. No. B1583446
CAS RN: 21834-92-4
M. Wt: 188.26 g/mol
InChI Key: YURDCJXYOLERLO-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-2-hexenal, also known as Benzeneacetaldehyde, α- (3-methylbutylidene)-, has the molecular formula C13H16O and a molecular weight of 188.2655 . It is a component in cocoa beans that is most directly responsible for their characteristic aroma . It has a distinctive cocoa aroma with mocha undertones and is excellent for adding creamy cocoa, chocolatey notes, and enhancing gourmand fragrances .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-phenyl-2-hexenal can be represented as (CH3)2CHCH2CH=C(C6H5)CHO . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

5-Methyl-2-phenyl-2-hexenal has a density of 1.0±0.1 g/cm3, a boiling point of 310.8±12.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.2±3.0 kJ/mol and a flash point of 123.8±14.9 °C . The compound has an index of refraction of 1.514 and a molar refractivity of 59.5±0.3 cm3 .

Scientific Research Applications

Insect Pheromones and Ecology

  • 5-Methyl-2-phenyl-2-hexenal has been identified as a component of the male scent gland secretion in two species of cave crickets, Troglophilus cavicola and T. neglectus. This discovery represents the first proof of a male-specific exocrine compound in grasshoppers. The possible biological role of this compound, including any pheromonal functions, is still a topic of discussion (Raspotnig et al., 1998).

Synthesis and Industrial Applications

  • Research has focused on the synthesis and physiological activity of 5-Methyl-2-phenyl-2-hexenal derivatives. This includes work on toluyl esters derived from this compound and related compounds, examining their capacity as whitening agents and their effect on weed control. One study found that a derivative inhibited tyrosinase by 71%, surpassing the action of arbutin used in commercial cosmetics (Nomura et al., 1999).

Chemical Synthesis and Characterization

  • Various studies have explored the synthesis of related compounds, such as dihydrolavandulol and its derivatives, starting from different carboxylic acids and conjugated dienes. These syntheses yield various products, further illustrating the chemical versatility of compounds related to 5-Methyl-2-phenyl-2-hexenal (Fujita et al., 1982).

Atmospheric Chemistry

  • In atmospheric chemistry, studies have investigated the gas-phase reaction of compounds like trans-2-hexenal and related unsaturated oxygenates with ozone. This research is crucial for understanding the atmospheric persistence and transformation of these compounds, which are components of biogenic emissions (Grosjean et al., 1996).

Plant Biology and Pathology

  • The role of similar compounds in plant biology has been explored, such as in the formation of lipoxygenase-pathway-derived aldehydes in barley leaves treated with methyl jasmonate. This study demonstrated the production of volatile aldehydes like (2E)-4-hydroxy-2-hexenal and hexanal under physiological conditions, providing insights into plant responses to environmental stimuli (Kohlmann et al., 1999).

Bioactive Compounds and Drug Discovery

  • In drug discovery, some studies have explored the synthesis and antimicrobial activity of new derivatives related to 5-Methyl-2-phenyl-2-hexenal. These investigations aim to develop compounds with potential applications in treating infections and diseases (Hussein et al., 2011).

Molecular Biology and DNA Interaction

  • Research in molecular biology includes studies on the binding and biological activity of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, closely related to 5-Methyl-2-phenyl-2-hexenal. These studies are important for understanding the interaction of these complexes with DNA and their potential as therapeutic agents (Brodie et al., 2004).

Safety And Hazards

When handling 5-Methyl-2-phenyl-2-hexenal, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 5-Methyl-2-phenyl-2-hexenal .

properties

IUPAC Name

(E)-5-methyl-2-phenylhex-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURDCJXYOLERLO-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C(/C=O)\C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid; Cocoa-like aroma
Record name 5-Methyl-2-phenyl-2-hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 5-Methyl-2-phenyl-2-hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.970-0.976
Record name 5-Methyl-2-phenyl-2-hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

5-Methyl-2-phenyl-2-hexenal

CAS RN

21834-92-4, 188829-73-4
Record name 5-Methyl-2-phenyl-2-hexenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021834924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-phenyl-hex-2-enal, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188829734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetaldehyde, .alpha.-(3-methylbutylidene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-methyl-2-phenylhex-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-2-PHENYL-HEX-2-ENAL, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935DI670UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Methyl-2-phenyl-2-hexenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031855
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
448
Citations
F Chan, GA Reineccius - Maillard reactions in chemistry, food and health, 2005 - Elsevier
… compounds except 5-methyl-2-phenyl-2-hexenal zero order … -acetylfuran and 5-methyl-2-phenyl-2-hexenal replicates and the … Formation of 5-methyl-2-phenyl-2-hexenal It was observed …
Number of citations: 23 www.sciencedirect.com
K Nakamura, Y Ishii, S Takasu, K Ogawa - Food and Chemical Toxicology, 2021 - Elsevier
… 5-Methyl-2-phenyl-2-hexenal (MPH) has been used as a flavoring agent. In the present study, we performed a subchronic toxicity study in male and female F344 rats with oral …
Number of citations: 1 www.sciencedirect.com
M NOMURA, Y YAMAKAWA, S TACHIBANA… - Journal of Japan Oil …, 1999 - jstage.jst.go.jp
Physiologically active compounds, 5-methyl-2-phenyl-2-hexenal (1) from Idaho potatoes and related compounds, 4-methyl-2-phenyl-2-pentenal (2), 2-methyl-4-phenylpentanal (3) and 2…
Number of citations: 1 www.jstage.jst.go.jp
G Raspotnig, B Freitag, G Kastberger… - Journal of insect …, 1998 - Elsevier
5-Methyl-2-phenyl-2-hexenal, a distinctly smelling compound, was identified as a constituent of the male scent gland secretion of two species of cave crickets, Troglophilus cavicola and …
Number of citations: 6 www.sciencedirect.com
F Chan, GA Reineccius - Maillard Reactions in Chemistry, Food …, 1998 - books.google.com
… 5-methyl-2-phenyl-2-hexenal It was observed that pH had a strong influence on the formation of 5-methyl-2-phenyl-2hexenal … There was substantially more 5-methyl-2-phenyl-2-hexenal …
Number of citations: 0 books.google.com
HHM Fadel, MA Abdel Mageed… - … Food Research and …, 2006 - Springer
… 5-Methyl-2-phenyl-2-hexenal was reported early as aldol … Also the area percentage of 5-methyl-2-phenyl-2-hexenal was … two Strecker aldehydes and 5-methyl-2-phenyl-2-hexenal. …
Number of citations: 73 link.springer.com
Y Zhang, M Huang, H Tian, B Sun, J Wang… - Food Science and …, 2014 - Springer
… 5Methyl-2-phenyl-2-hexenal was present in the highest content (a8, 28.54mg/kg). Isovaleraldehyde (a2) and 2phenylacetaldehyde (a6) were present in amounts of 16.41, 21.74 …
Number of citations: 16 link.springer.com
N Ramli, O Hassan, M Said… - Journal of food …, 2006 - Wiley Online Library
… , α-ethyl benzenacetaldehyde and 5-methyl-2-phenyl-2-hexenal. … results, 5-methyl-2-phenyl-2-hexenal possesses a deep bitter… that besides the 5-methyl-2-phenyl-2-hexenal compound, …
Number of citations: 197 ifst.onlinelibrary.wiley.com
H Hoda, M Fadel, MAA Mageed… - … Food Research and …, 2006 - search.proquest.com
… 5-Methyl-2-phenyl-2-hexenal was reported early as aldol … Also the area percentage of 5-methyl-2-phenyl-2-hexenal was … two Strecker aldehydes and 5-methyl-2-phenyl-2hexenal. …
Number of citations: 5 search.proquest.com
JS Bonvehí - European food research and technology, 2005 - Springer
… 2-phenyl-2-pentenal and 5-methyl-2-phenyl-2-hexenal. Most of the heterocyclic compounds … -methoxy-4-hydroxybenzaldehyde, 5-methyl-2-phenyl-2-hexenal, butyric acid, propionic acid…
Number of citations: 263 link.springer.com

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